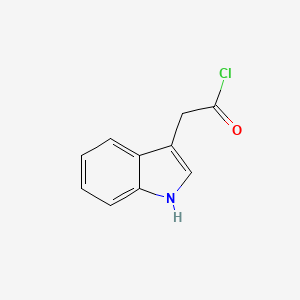

1H-Indole-3-acetyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHMRIBEZUPRKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H-Indole-3-acetyl Chloride: A Technical Guide to Properties, Synthesis & Reactivity

[1][2]

CAS: 50720-05-3 | Formula: C₁₀H₈ClNO | MW: 193.63 g/mol [1][2][3]

Introduction: The Transient Electrophile

1H-Indole-3-acetyl chloride (IAA-Cl) serves as the activated acylating equivalent of Indole-3-acetic acid (IAA).[2] While IAA is a ubiquitous auxin with robust stability, its acid chloride derivative is highly reactive and prone to degradation. In medicinal chemistry, IAA-Cl is the gateway to synthesizing tryptamine derivatives , melatonin analogues , and indomethacin-like NSAIDs .[1]

Critical Insight: Unlike stable benzoyl chlorides, IAA-Cl possesses an electron-rich indole nucleus that can act as an internal nucleophile.[2] This creates a risk of intermolecular polymerization or self-acylation at the C2 position under acidic conditions.[2] Consequently, in situ generation is not just a convenience—it is often a necessity for high-yield applications.[2]

Physicochemical Profile

The physical data for IAA-Cl is often sparse in literature because it is rarely isolated for long-term storage.[2]

| Property | Value / Description | Technical Note |

| Physical State | Crystalline solid or oil (purity dependent) | Often appears as a dark oil due to trace decomposition.[2] |

| Melting Point | Not definitively established (Decomposes) | Literature values vary; typically handled as a solution.[2] |

| Solubility | Soluble in DCM, THF, Et₂O | Reacts violently with protic solvents (Water, MeOH, EtOH).[1] |

| Stability | Low | Hydrolyzes rapidly in moist air.[2] Darkens/polymerizes at RT.[2] |

| Reactivity | High (Electrophile) | Susceptible to nucleophilic attack at carbonyl; Indole C2 is nucleophilic.[2] |

Stability & Degradation Mechanism

The indole nitrogen lone pair donates electron density into the ring, making C3 and C2 nucleophilic. In the presence of the acid chloride (an electrophile) and trace HCl (byproduct of synthesis), the compound can undergo acid-catalyzed dimerization .

Storage Rule: If isolation is required, store at -20°C under Argon/Nitrogen in a sealed vessel.

Synthesis & Preparation Protocols

Causality in Reagent Choice:

-

Thionyl Chloride (SOCl₂): The classic reagent.[2] Effective but produces SO₂ and HCl, which creates a highly acidic environment that promotes indole polymerization.[2]

-

Oxalyl Chloride ((COCl)₂): The preferred method for sensitive indoles.[2] It allows reaction at lower temperatures (0°C to RT) and produces volatile byproducts (CO, CO₂, HCl), facilitating easier workup or direct use (one-pot).[1]

Protocol: In Situ Generation via Oxalyl Chloride

This protocol minimizes thermal stress and acid exposure.[2]

Materials:

Step-by-Step Workflow:

-

Suspension: Charge a flame-dried flask with Indole-3-acetic acid and anhydrous DCM under N₂ atmosphere. The acid will likely be a suspension.[2]

-

Activation: Cool the mixture to 0°C . Add catalytic DMF.[2]

-

Chlorination: Add Oxalyl chloride dropwise over 15 minutes. Gas evolution (CO/CO₂) will be observed.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear/homogeneous, indicating conversion to the acid chloride.

-

Purification (Evaporation): Concentrate the solution in vacuo (rotary evaporator) at low temperature (<30°C) to remove excess oxalyl chloride.

-

Utilization: Re-dissolve the residue immediately in fresh anhydrous DCM for the subsequent coupling step.

Self-Validating Check: The transition from a suspension to a clear solution is the visual endpoint. If the solution turns pitch black or tarry, polymerization has occurred (likely due to moisture or excess heat).

Reactivity & Mechanistic Pathways[2][4][5][6][7]

IAA-Cl is primarily utilized for Nucleophilic Acyl Substitution .[2] The chloride is a potent leaving group, allowing weak nucleophiles (anilines, hindered alcohols) to attack the carbonyl.[1]

Key Reaction Pathways[2][4][8]

-

Amidation: Reaction with primary/secondary amines to form Indole-3-acetamides.[2]

-

Esterification: Reaction with alcohols to form esters (often requires base scavenger like Et₃N).[2]

-

Friedel-Crafts Acylation: Can acylate electron-rich aromatics (e.g., in the synthesis of bis-indole alkaloids).[2]

Visualization: Synthesis and Divergent Reactivity

The following diagram illustrates the generation of IAA-Cl and its downstream applications.

Caption: Pathway showing the activation of Indole-3-acetic acid and its divergent fates: productive coupling vs. degradation.[1]

Experimental Application: Synthesis of an Indole-3-acetamide[2]

This protocol demonstrates the synthesis of a generic amide derivative, a common step in drug discovery libraries.

Reagents:

-

Freshly prepared 1H-Indole-3-acetyl chloride (approx 1.0 mmol) in DCM.[2]

-

Target Amine (1.1 eq).[2]

-

Triethylamine (Et₃N) or DIPEA (1.5 eq) as an HCl scavenger.[2]

Methodology:

-

Preparation: Dissolve the amine and Et₃N in anhydrous DCM in a separate flask.

-

Addition: Cool the amine solution to 0°C . Slowly add the solution of IAA-Cl (from Section 3) via syringe/cannula.[2]

-

Why? Adding the acid chloride to the amine (inverse addition) ensures the amine is always in excess, minimizing the formation of di-acylated byproducts.[1]

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.

-

Quench: Add saturated NaHCO₃ solution to quench unreacted acid chloride and neutralize HCl salts.

-

Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Handling, Storage, and Safety (E-E-A-T)

Safety Warning: 1H-Indole-3-acetyl chloride is corrosive and a lachrymator .[2] It reacts violently with water to release HCl gas.[2]

Best Practices Checklist:

-

Moisture Exclusion: All glassware must be oven-dried.[2] Use a positive pressure of Nitrogen or Argon.[2]

-

Solvent Quality: Use only anhydrous solvents (DCM, THF). Stabilizers in THF (BHT) generally do not interfere, but water content is critical.[2]

-

Waste Disposal: Quench excess acid chloride with methanol or bicarbonate solution before disposal.[2] Do not pour directly into aqueous waste streams.[2][4][5]

Storage Hierarchy:

-

Immediate Use (Recommended): Generate and use within 2-4 hours.

-

Short Term (<24h): Solution in anhydrous DCM at -20°C.

-

Long Term: Not recommended.[2] If necessary, isolate as solid, seal under Argon, and store at -80°C.

References

-

Sigma-Aldrich. (2024).[2] 1H-Indole-3-acetyl chloride Product Specification & CAS 50720-05-3 Data. Retrieved from

-

PubChem. (2024).[2] Compound Summary: 1H-Indole-3-acetyl chloride (CID 12219383).[2][6] National Library of Medicine.[2] Retrieved from

-

Okauchi, T., et al. (2000).[2][7] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides. Organic Letters, 2(10), 1485–1487. (Cited for context on indole acylation reactivity). Retrieved from

-

Thermo Fisher Scientific. (2018).[2] Acetyl Chloride Safety Data Sheet (SDS). (General handling for acetyl chlorides). Retrieved from

Sources

- 1. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Page loading... [guidechem.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. wcu.edu [wcu.edu]

- 6. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

1H-Indole-3-acetyl chloride: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Among the myriad of indole derivatives, 1H-Indole-3-acetyl chloride stands out as a pivotal intermediate, prized for its heightened reactivity that unlocks diverse synthetic pathways.[1] This guide provides an in-depth exploration of 1H-Indole-3-acetyl chloride, from its fundamental molecular architecture to its practical applications in the synthesis of novel therapeutic agents. As a senior application scientist, my objective is to bridge theoretical knowledge with actionable, field-proven insights to empower your research and development endeavors.

Part 1: Unveiling the Molecular Architecture and Physicochemical Landscape

1H-Indole-3-acetyl chloride, with the molecular formula C10H8ClNO, is a derivative of indole characterized by an acetyl chloride group at the 3-position of the indole ring.[1][3] This substitution pattern is crucial, as the C3 position of the indole ring is exceptionally nucleophilic, rendering it highly susceptible to electrophilic substitution.[1] The presence of the reactive acetyl chloride moiety further enhances its utility as a potent acylating agent in organic synthesis.[1]

Structural Elucidation

The structural identity of 1H-Indole-3-acetyl chloride is unequivocally established through various spectroscopic techniques. While specific spectral data can vary slightly based on experimental conditions, the following provides a general overview of expected characteristics:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectra would exhibit characteristic signals for the aromatic protons of the indole ring, the methylene protons adjacent to the carbonyl group, and the N-H proton of the indole.

-

¹³C NMR spectra would show distinct resonances for the carbonyl carbon, the carbons of the indole ring, and the methylene carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically found in the region of 1780-1815 cm⁻¹. Other significant peaks would include N-H stretching and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M+) corresponding to the molecular weight of the compound (193.63 g/mol ), along with characteristic fragmentation patterns.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1H-Indole-3-acetyl chloride is paramount for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C10H8ClNO | PubChem[3] |

| Molecular Weight | 193.63 g/mol | PubChem[3] |

| IUPAC Name | 2-(1H-indol-3-yl)acetyl chloride | PubChem[3] |

| CAS Number | 50720-05-3 | Smolecule[1], Sigma-Aldrich |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl | PubChem[3] |

| InChI Key | LTHMRIBEZUPRKD-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Not explicitly stated, but acyl chlorides are typically colorless to yellow liquids or solids. | |

| Solubility | Reacts with water. Soluble in polar organic solvents.[4] |

Part 2: Synthesis and Reactivity: A Mechanistic Perspective

The synthetic utility of 1H-Indole-3-acetyl chloride stems from its straightforward preparation and its predictable, yet versatile, reactivity.

Synthetic Pathways

The most common and efficient method for the synthesis of 1H-Indole-3-acetyl chloride involves the chlorination of its corresponding carboxylic acid, indole-3-acetic acid.[5]

Diagram: Synthesis of 1H-Indole-3-acetyl chloride

Caption: General reaction scheme for the synthesis of 1H-Indole-3-acetyl chloride.

Experimental Protocol: Synthesis from Indole-3-acetic acid

Causality: Thionyl chloride and oxalyl chloride are excellent chlorinating agents for carboxylic acids because they react to form volatile byproducts (SO₂, HCl, CO, CO₂), which simplifies the purification of the desired acyl chloride.[6] Oxalyl chloride is often preferred for its milder reaction conditions and higher selectivity.[6]

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve indole-3-acetic acid in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether).

-

Addition of Chlorinating Agent: Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of thionyl chloride or oxalyl chloride to the reaction mixture at 0 °C. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for a period of 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Workup and Purification: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 1H-Indole-3-acetyl chloride is often used directly in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum or by crystallization.

Self-Validation: The successful synthesis can be confirmed by IR spectroscopy, where the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride are indicative of the conversion.

Core Reactivity

The reactivity of 1H-Indole-3-acetyl chloride is dominated by the electrophilic nature of the acyl chloride group and the nucleophilic character of the indole ring.

Diagram: Key Reactions of 1H-Indole-3-acetyl chloride

Caption: Key reaction pathways involving 1H-Indole-3-acetyl chloride.

-

Nucleophilic Acyl Substitution: The highly electrophilic carbonyl carbon of the acetyl chloride group readily reacts with a wide range of nucleophiles.[1]

-

With Amines: Forms N-substituted 2-(1H-indol-3-yl)acetamides. This reaction is fundamental in the synthesis of various biologically active amides.

-

With Alcohols: Yields corresponding esters, which can serve as prodrugs or intermediates in further transformations.

-

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, 1H-Indole-3-acetyl chloride can acylate aromatic compounds, though the indole ring itself is more susceptible to acylation.[1]

Part 3: Applications in Drug Discovery and Development

The structural motif of 1H-Indole-3-acetyl chloride is a privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of compounds with a broad spectrum of biological activities.

-

Anticancer Agents: Derivatives of 1H-Indole-3-acetyl chloride have shown significant potential as anticancer agents.[1] By modifying the amide or ester functionalities, researchers can fine-tune the molecule's interaction with various biological targets, such as protein kinases and tubulin, which are often dysregulated in cancer cells.[2]

-

Anti-inflammatory Compounds: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The reactivity of 1H-Indole-3-acetyl chloride allows for the facile synthesis of novel indole-based compounds with potential anti-inflammatory properties.[1]

-

Neurological Disorders: The indole structure is a key component of several neurotransmitters, including serotonin. Consequently, derivatives of 1H-Indole-3-acetyl chloride are explored for their potential to modulate neurotransmitter systems and treat various neurological disorders.[1]

-

Agrochemicals: The biological activity of indole derivatives extends to the agricultural sector, where they are utilized in the development of herbicides and pesticides.[1]

Part 4: Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are essential when working with 1H-Indole-3-acetyl chloride.

-

Hazards: 1H-Indole-3-acetyl chloride is expected to be corrosive and a lachrymator, similar to other acyl chlorides.[7] It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[8] It is also flammable.[7]

-

Handling:

-

Always handle 1H-Indole-3-acetyl chloride in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

-

Use an inert atmosphere (nitrogen or argon) for reactions and transfers to prevent hydrolysis.

-

-

Storage:

Conclusion

1H-Indole-3-acetyl chloride is a versatile and powerful reagent in the arsenal of the synthetic chemist. Its unique combination of a reactive acyl chloride functionality and a biologically relevant indole scaffold makes it an invaluable intermediate for the discovery and development of new pharmaceuticals and other functional molecules. A thorough understanding of its structure, reactivity, and handling requirements, as outlined in this guide, is crucial for harnessing its full synthetic potential in a safe and efficient manner.

References

-

PubChem. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383. National Institutes of Health. Retrieved from [Link]

- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.

-

Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Retrieved from [Link]

- Magnus, V., Porter, J. R., & Wightman, F. (1982). The Timing of Growth Promotion and Conversion to Indole-3-acetic Acid for Auxin Precursors. Plant physiology, 70(6), 1572–1578.

-

Wikipedia. Oxalyl chloride. Retrieved from [Link]

- Google Patents. (2015). CN104311469A - Synthetic method of substituted indole-3-acetic acid.

-

Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). r/chemistry. Retrieved from [Link]

-

Wikipedia. Indole-3-acetic acid. Retrieved from [Link]

-

Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

SpectraBase. 1H-Indole-2-acetic acid, 3-acetyl-. Retrieved from [Link]

-

DergiPark. (2023, November 30). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, August 23). Reaction between oxalyl chloride and indole. Retrieved from [Link]

- Labeeuw, L., Khey, J., Bramucci, A. R., Atwal, H., de la Mata, A. P., Harynuk, J. J., & Case, R. J. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in microbiology, 7, 1339.

-

Pharos. 1H-Indole-3-acetyl chloride, alpha-oxo-. Retrieved from [Link]

-

International Chemical Safety Cards. ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017, September 4). 3-acetylindole. Retrieved from [Link]

-

MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

Sources

- 1. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 10. nj.gov [nj.gov]

An In-depth Technical Guide to the Synthesis of 1H-Indole-3-acetyl chloride from Indole-3-acetic acid

Executive Summary

Indole-3-acetic acid (IAA) is a pivotal molecule, most recognized as the primary and most abundant plant hormone of the auxin class.[1] Its derivatives are of significant interest in medicinal chemistry and drug development due to their potential pharmacological activities.[2][3] The conversion of indole-3-acetic acid to its corresponding acyl chloride, 1H-Indole-3-acetyl chloride, is a crucial synthetic step that unlocks a gateway to a diverse array of amide and ester derivatives through nucleophilic acyl substitution.[4] This guide provides a comprehensive technical overview of the synthesis of 1H-Indole-3-acetyl chloride, focusing on the underlying chemical principles, detailed experimental protocols, safety considerations, and characterization techniques tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of 1H-Indole-3-acetyl chloride

1H-Indole-3-acetyl chloride (C₁₀H₈ClNO) is a highly reactive derivative of indole-3-acetic acid, characterized by the presence of an acetyl chloride functional group at the 3-position of the indole ring.[4] This functional group renders the molecule a potent acylating agent, making it a valuable intermediate in organic synthesis.[4] Its dual functionality, comprising the electron-rich indole core and the reactive acetyl chloride group, allows for regioselective modifications, which are critical for exploring the structure-activity relationships of novel therapeutic agents.[4] Derivatives of indole-3-acetyl chloride have demonstrated potential anti-cancer and anti-inflammatory properties, highlighting the significance of its synthesis in drug discovery pipelines.[4]

Mechanistic Underpinnings: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid to an acyl chloride is a fundamental reaction in organic chemistry. This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common and effective reagents for this purpose.

The Thionyl Chloride Pathway

The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[5] The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion.[6][7] This is followed by an intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][7] The evolution of these gases drives the reaction to completion, making it essentially irreversible.[5]

Caption: Reaction mechanism of indole-3-acetic acid with thionyl chloride.

Experimental Protocol: Synthesis of 1H-Indole-3-acetyl chloride

This section provides a detailed, step-by-step methodology for the synthesis of 1H-Indole-3-acetyl chloride from indole-3-acetic acid using thionyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Indole-3-acetic acid (IAA) | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |

| Anhydrous Potassium Carbonate (K₂CO₃) | ACS Reagent | Fisher Scientific |

| Aniline | ≥99.5% | Sigma-Aldrich |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Hexane | HPLC Grade | Fisher Scientific |

Step-by-Step Synthesis Procedure

-

Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with indole-3-acetic acid (1.0 eq).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask to dissolve the indole-3-acetic acid. The solution is stirred under a nitrogen atmosphere.

-

Addition of Thionyl Chloride: Thionyl chloride (1.2 - 1.5 eq) is added dropwise to the stirred solution at 0 °C (ice bath). Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, the excess thionyl chloride and THF are removed under reduced pressure using a rotary evaporator. Trustworthiness: This step should be performed in a well-ventilated fume hood due to the toxicity and corrosive nature of thionyl chloride vapors.

-

Product Isolation: The resulting crude 1H-Indole-3-acetyl chloride is typically a solid or a viscous oil and can be used directly in the next step without further purification for many applications.[8]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. "Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Ac" by Matthias Walters, Rongguo Ren et al. [digitalcommons.unmc.edu]

- 3. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]

- 5. orgosolver.com [orgosolver.com]

- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

1H-Indole-3-Acetyl Chloride (CAS 50720-05-3): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary

1H-Indole-3-acetyl chloride (CAS 50720-05-3) is a pivotal electrophilic building block in modern organic synthesis and medicinal chemistry[1]. Characterized by the fusion of an electron-rich indole core with a highly reactive acyl chloride moiety, this compound serves as a critical intermediate for the rapid construction of complex polycyclic architectures, agrochemicals, and pharmaceutical agents targeting neurological disorders and cancer[1]. Because of its extreme hydrolytic instability, mastering its in situ generation and immediate downstream application is a fundamental requirement for researchers working with indole derivatives.

Physicochemical Properties & Structural Dynamics

The synthetic utility of 1H-indole-3-acetyl chloride is governed by its unique electronic topology. The C3 position of the indole ring is inherently nucleophilic—exhibiting reactivity approximately

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural/Practical Implication |

| CAS Number | 50720-05-3 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C10H8ClNO | Contains the essential bicyclic indole framework. |

| Molecular Weight | 193.63 g/mol | Standardized mass for stoichiometric calculations[2]. |

| Topological Polar Surface Area | 32.9 Ų | Indicates moderate polarity; highly soluble in aprotic solvents[2]. |

| XLogP3 | 2.4 | Demonstrates lipophilicity, aiding in organic phase partitioning[2]. |

| Monoisotopic Mass | 193.0294 Da | Critical for high-resolution mass spectrometry (HRMS) tracking[3]. |

Synthetic Methodology: The Vilsmeier-Haack Mediated Chlorination

Direct isolation of 1H-indole-3-acetyl chloride is rarely performed via traditional Friedel-Crafts acetylation due to the necessity of subsequent, often harsh, chlorination steps[1]. Instead, the most robust and widely adopted protocol involves the de novo generation of the acid chloride from commercially available indole-3-acetic acid (IAA) using oxalyl chloride[4][5].

Causality in Reagent Selection

Oxalyl chloride is strictly preferred over thionyl chloride because the reaction can be driven to completion at lower temperatures (0 °C to room temperature), minimizing the thermal degradation of the sensitive indole core[4]. The addition of catalytic N,N-Dimethylformamide (DMF) is non-negotiable; it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which acts as the active, mild chlorinating species[5]. This indirect chlorination prevents the formation of tarry byproducts often seen with direct halogenation.

Step-by-Step Protocol (Self-Validating System)

-

Preparation: Suspend indole-3-acetic acid (1.0 equiv, e.g., 2.0 mmol) in anhydrous dichloromethane (CH2Cl2) at 0 °C under a strict inert argon atmosphere[4].

-

Activation: Add a catalytic amount of anhydrous DMF (typically 2 drops or 0.1–0.3% by volume)[4][5].

-

Chlorination: Dropwise add oxalyl chloride (1.1 to 3.0 equiv)[4][5].

-

Causality: Dropwise addition controls the exothermic generation of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gases, preventing solvent boil-over.

-

-

Validation Check 1 (Visual): The reaction is self-indicating. As the insoluble IAA converts to the soluble acid chloride, the suspension will transition into a clear, homogeneous solution. The complete cessation of gas bubbling indicates the consumption of the Vilsmeier-Haack complex.

-

Validation Check 2 (Chemical Quench): Because the acid chloride degrades rapidly on silica gel, direct TLC cannot be used. To validate conversion, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine. Analyze via LC-MS or TLC to confirm the quantitative formation of the methyl indole-3-acetate derivative.

-

Isolation: Stir for 1.5 hours, then concentrate the mixture under reduced pressure at room temperature to remove the solvent and excess volatile oxalyl chloride[4]. The resulting crude 1H-indole-3-acetyl chloride must be used immediately in the next synthetic step without further purification[4].

Fig 1: Mechanistic workflow for the synthesis of 1H-indole-3-acetyl chloride via Vilsmeier-Haack.

Reactivity Profile and Downstream Applications

The primary utility of 1H-indole-3-acetyl chloride lies in its capacity to undergo rapid nucleophilic acyl substitution, acting as a lynchpin for diversifying heterocyclic libraries[1].

-

Amidation (Pharmaceuticals): Reaction with primary or secondary amines yields indole-3-acetamides. This pathway is heavily utilized in the synthesis of neurological targets and complex natural products. For instance, the total synthesis of the cytotoxic marine alkaloids Phidianidines A and B relies on coupling 1H-indole-3-acetyl chloride with N-5-azidopentyl-N′-hydroxyguanidine to form a critical 1,2,4-oxadiazole intermediate[4].

-

Esterification (Agrochemicals): Reaction with alcohols or phenols yields indole-3-acetates, which are fundamental in developing synthetic plant growth regulators and targeted herbicides[1].

-

Phosphonic Acid Analogs: It is utilized in the synthesis of[1-amino-2-(3-indolyl)-ethyl]-phosphonic acid (the phosphonic acid analog of tryptophan) via reaction with triethyl phosphite to generate an Arbuzov product[5].

Fig 2: Divergent reactivity pathways of 1H-indole-3-acetyl chloride in organic synthesis.

Handling, Stability, and Storage Protocols

1H-Indole-3-acetyl chloride is exceptionally sensitive to moisture. Exposure to atmospheric water vapor results in rapid hydrolysis back to indole-3-acetic acid, accompanied by the release of corrosive HCl gas[1][6].

-

Storage: It is highly recommended to generate this compound in situ. If isolation is absolutely necessary, it must be stored under a strict inert atmosphere (Argon or Nitrogen) at -20 °C in a tightly sealed, desiccated container.

-

Handling: All transfers must be conducted using standard Schlenk line techniques or within a glovebox. Glassware must be oven-dried (150 °C) and cooled under vacuum prior to use to prevent premature hydrolysis.

References

-

Smolecule. "Buy 1H-Indole-3-acetyl chloride | 50720-05-3". smolecule.com. 1

-

PubChem - NIH. "1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383". nih.gov. 2

-

Guidechem. "1H-Indole-3-acetyl chloride 50720-05-3 wiki". guidechem.com. 3

-

CymitQuimica. "CAS 22980-09-2: α-Oxo-1H-indole-3-acetyl chloride". cymitquimica.com. 6

-

PMC - NIH. "Synthesis of Phidianidines A and B". nih.gov. 4

-

Designer-drug. "Reduction of Oximes to Amines Using a Zinc-Copper Couple". designer-drug.com. 5

Sources

- 1. Buy 1H-Indole-3-acetyl chloride | 50720-05-3 [smolecule.com]

- 2. 1H-Indole-3-acetyl chloride | C10H8ClNO | CID 12219383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis of Phidianidines A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. designer-drug.com [designer-drug.com]

- 6. CAS 22980-09-2: α-Oxo-1H-indole-3-acetyl chloride [cymitquimica.com]

The Acyl Chloride Gateway: 2-(1H-Indol-3-yl)acetyl Chloride in Medicinal Chemistry

[1]

Executive Summary & Chemical Identity

2-(1H-indol-3-yl)acetyl chloride is the activated acyl chloride derivative of the ubiquitous plant hormone Indole-3-acetic acid (IAA).[1] In drug discovery, it serves as a critical high-energy intermediate for attaching the indole-3-acetyl pharmacophore to amines (to form amides) or alcohols (to form esters).[1]

Unlike its stable precursor (IAA), this acid chloride is highly reactive, moisture-sensitive, and prone to self-polymerization if mishandled.[1] It is rarely isolated for long-term storage; rather, it is generated in situ and consumed immediately.[1]

Chemical Profile

| Property | Data |

| IUPAC Name | 2-(1H-indol-3-yl)acetyl chloride |

| Common Name | Indole-3-acetyl chloride |

| CAS Number | 50720-05-3 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Yellowish to brown solid (often oil in crude form) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols.[1][2][3][4] |

Synthesis & Stability: The "In Situ" Imperative

The Stability Challenge

The indole ring is electron-rich and acid-sensitive.[1] Traditional acid chloride synthesis using Thionyl Chloride (SOCl₂) generates HCl and heat, which can trigger acid-catalyzed dimerization or polymerization of the indole ring (turning the reaction mixture into black tar).

Senior Scientist Insight: While literature cites SOCl₂, the Oxalyl Chloride/DMF method is the superior, modern approach. It operates at lower temperatures (0°C to RT) and avoids the harsh reflux conditions often required by thionyl chloride.[1]

Recommended Protocol: Oxalyl Chloride Method

This protocol minimizes side reactions and maximizes the purity of the electrophilic species.

Reagents:

-

Substrate: Indole-3-acetic acid (IAA) [dried in vacuo].[1][5]

-

Reagent: Oxalyl chloride (1.2 – 1.5 equivalents).[1]

-

Catalyst: DMF (Dimethylformamide) - 1-2 drops (Vilsmeier-Haack like activation).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon (Ar) or Nitrogen (N₂).

-

Dissolution: Suspend Indole-3-acetic acid (1.0 eq) in anhydrous DCM. The acid will likely not dissolve completely at this stage.[1]

-

Activation: Cool the mixture to 0°C in an ice bath. Add catalytic DMF (1-2 drops).[1]

-

Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise via a syringe. Caution: Gas evolution (CO, CO₂, HCl) will occur.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.[1]

-

Workup (Evaporation): Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) at low temperature (<40°C).

-

Note: Do not wash with water.[1]

-

-

Utilization: Re-dissolve the crude yellow/brown residue immediately in fresh anhydrous solvent (DCM/THF) for the subsequent coupling step.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the conversion of IAA to its acid chloride and its subsequent capture by a nucleophile (Amine).[1]

Figure 1: Reaction pathway from Indole-3-acetic acid to the Amide via the Acid Chloride intermediate.[1]

Experimental Workflow: Amidation Protocol

This section provides a self-validating workflow for coupling the generated acid chloride with an amine (e.g., to synthesize antioxidant analogs).

Reagents:

-

Crude 2-(1H-indol-3-yl)acetyl chloride (freshly prepared).[1]

-

Amine (1.0 – 1.2 eq).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge HCl.[1]

-

Solvent: Anhydrous DCM.[1]

Workflow Logic:

-

Preparation: Dissolve the amine and base in DCM in a separate flask under inert atmosphere.

-

Addition: Cool the amine solution to 0°C. Add the solution of crude acid chloride (from Section 2) dropwise.

-

Why? Adding the acid chloride to the amine ensures the amine is always in excess locally, preventing double-acylation or side reactions.[1]

-

-

Monitoring: Stir at RT. Monitor by TLC (Thin Layer Chromatography).[1][6]

-

Validation: The acid chloride spot (often a streak) will disappear, and a new, more polar amide spot will appear.

-

-

Quench: Quench with saturated NaHCO₃ solution.

-

Purification: Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography (typically Hexane/Ethyl Acetate gradients).

Figure 2: Step-by-step experimental workflow for handling the unstable acid chloride.

Applications in Drug Development

The 2-(1H-indol-3-yl)acetyl chloride scaffold is a "privileged structure" in medicinal chemistry.[1]

-

NSAID Analogs: It is structurally related to Indomethacin.[1] Researchers use this chloride to synthesize "Indomethacin esters" or amides that may have reduced gastric toxicity (pro-drugs).[1]

-

Antioxidants: Coupling this chloride with substituted anilines creates potent antioxidants that scavenge DPPH radicals, as the indole moiety can stabilize radical species.[1]

-

Melatonin Analogs: It serves as a precursor for synthesizing melatonin derivatives by extending the side chain or modifying the amide linkage.[1]

Safety & Handling

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12219383, 1H-Indole-3-acetyl chloride.[1] Retrieved from [Link][1]

-

Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.[1][4][7] European Journal of Chemistry, 2(3), 335-339.[1] Retrieved from [Link]

-

Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides.[1][8][9] Organic Letters, 2(10), 1485–1487.[1] (Contextual reference for Friedel-Crafts vs. Acid Chloride generation). Retrieved from [Link]

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. INDOLE-3-GLYOXYLYL CHLORIDE | 22980-09-2 [chemicalbook.com]

- 3. 3-Indoleglyoxylyl chloride | C10H6ClNO2 | CID 89952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]

- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 9. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 1H-Indole-3-acetyl chloride

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1H-Indole-3-acetyl chloride (also known as 2-(1H-indol-3-yl)acetyl chloride), a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core spectroscopic features of the molecule as determined by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to ensure both technical accuracy and field-proven insights.

Introduction

1H-Indole-3-acetyl chloride is a reactive derivative of indole-3-acetic acid, a well-known phytohormone. The presence of the highly electrophilic acetyl chloride moiety makes it a versatile building block for the introduction of the indole-3-acetyl group into various molecular scaffolds, leading to compounds with potential therapeutic applications. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this crucial synthetic intermediate. This guide provides a detailed examination of its NMR, IR, and mass spectrometric profiles.

Molecular Structure

The structure of 1H-Indole-3-acetyl chloride, with the IUPAC name 2-(1H-indol-3-yl)acetyl chloride, is presented below. The numbering of the indole ring is a critical aspect of its NMR spectral assignments.

Caption: Molecular structure of 1H-Indole-3-acetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1H-Indole-3-acetyl chloride, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1H-Indole-3-acetyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as reactive impurities can lead to the degradation of the acid chloride. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required to obtain a good spectrum.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for 1H-Indole-3-acetyl chloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | N-H (Indole) |

| ~7.0 - 7.8 | m | 5H | Aromatic Protons |

| ~4.0 | s | 2H | -CH₂-COCl |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton of the molecule. The key diagnostic signals are the carbonyl carbon of the acetyl chloride group and the carbons of the indole ring.

Table 2: ¹³C NMR Spectral Data for 1H-Indole-3-acetyl chloride

| Chemical Shift (ppm) | Assignment |

| 172.8 | COCl |

| 136.8 | C-7a |

| 127.1 | C-3a |

| 123.2 | C-2 |

| 121.4 | C-5 |

| 119.9 | C-6 |

| 118.6 | C-4 |

| 111.4 | C-7 |

| 109.1 | C-3 |

| 46.1 | CH₂COCl |

Note: Data obtained from a study on the synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1H-Indole-3-acetyl chloride is characterized by the strong absorption of the carbonyl group in the acetyl chloride moiety.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

ATR: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates/ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

IR Spectral Data

The IR spectrum of 1H-Indole-3-acetyl chloride displays characteristic absorption bands that confirm the presence of the key functional groups. A crucial observation is the strong carbonyl (C=O) stretching vibration of the acid chloride, which typically appears at a higher frequency than that of a carboxylic acid. The absence of the broad O-H stretching band of the carboxylic acid starting material is a key indicator of a successful reaction.[1]

Table 3: Key IR Absorption Bands for 1H-Indole-3-acetyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch (Indole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1790 | Strong | C=O Stretch (Acid Chloride) |

| ~1600, ~1450 | Medium | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and its fragment ions. For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID).

Mass Spectrometry Data

The mass spectrum of 1H-Indole-3-acetyl chloride will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting fragment ions.

Table 4: Mass Spectrometry Data for 1H-Indole-3-acetyl chloride

| m/z | Interpretation |

| 193/195 | Molecular ion peak [M]⁺ (isotopic pattern for Cl) |

| 158 | Loss of Cl radical |

| 130 | [Indole-CH₂]⁺ fragment |

The most prominent feature in the mass spectrum is the molecular ion peak. Due to the presence of chlorine, an isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks is expected. The fragmentation is likely to proceed through the loss of a chlorine radical to form an acylium ion, followed by the loss of carbon monoxide to yield the stable indolyl-methyl cation.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of 1H-Indole-3-acetyl chloride. The combination of NMR, IR, and Mass Spectrometry offers a multi-faceted approach to confirm the molecular structure and assess the purity of this important synthetic intermediate. The key diagnostic features include the absence of the carboxylic acid proton in ¹H NMR, the characteristic carbonyl stretch of the acid chloride in the IR spectrum, and the molecular ion peak with its corresponding isotopic pattern in the mass spectrum. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this versatile indole derivative.

References

-

Naik, N.; Kumar, H. V.; Harini, S. T. Synthesis and Antioxidant Evaluation of Novel Indole-3-Acetic Acid Analogues. Eur. J. Chem.2011 , 2 (3), 337-341. [Link]

-

European Journal of Chemistry. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. [Link]

-

PubChem. 1H-Indole-3-acetyl chloride. [Link]

Sources

The Versatile Bioactivity of 1H-Indole-3-Acetyl Chloride Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a vast array of therapeutic agents.[1][2] Its unique electronic properties and structural versatility allow for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. This technical guide focuses on the derivatives of 1H-Indole-3-acetyl chloride, a highly reactive intermediate that provides a gateway to a rich chemical space of bioactive molecules. We will delve into the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a particular emphasis on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to guide future research and development in this promising area.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system, an bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural products, signaling molecules, and approved drugs.[1] Its planarity and electron-rich nature facilitate interactions with a variety of biological targets through mechanisms such as π-π stacking and hydrogen bonding. The C3 position of the indole ring is particularly reactive towards electrophilic substitution, making it an ideal site for chemical modification to modulate biological activity.[3]

1H-Indole-3-acetyl chloride, with its reactive acyl chloride group, is a key synthon for introducing a two-carbon chain at the C3 position, leading to the formation of diverse derivatives, most notably indole-3-acetamides. This seemingly simple structural modification unlocks a remarkable range of biological activities, as we will explore in the subsequent sections.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indole derivatives have long been recognized for their potent anticancer properties, with several indole-based drugs currently in clinical use.[4] Derivatives of 1H-Indole-3-acetyl chloride, particularly N-substituted indole-3-acetamides and related structures, have emerged as a promising class of anticancer agents, exhibiting activity against a variety of cancer cell lines.[5][6]

Mechanism of Action: Multifaceted Approaches to Cancer Cell Inhibition

The anticancer effects of these derivatives are often attributed to their ability to interfere with multiple cellular processes critical for cancer cell proliferation and survival. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Several indole derivatives disrupt microtubule dynamics by binding to tubulin, thereby arresting the cell cycle in the G2/M phase and inducing apoptosis.[4]

-

Enzyme Inhibition: These compounds can act as inhibitors of crucial enzymes involved in cancer progression, such as kinases and topoisomerases.[4]

-

Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[6]

Quantitative Data: Cytotoxicity of Representative Derivatives

The in vitro cytotoxic activity of several indole-3-acetamide and related derivatives against various human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values demonstrate their potential as anticancer agents.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-3-acetamide | N-Aryl-2,2-di(1H-indol-3-yl) acetamide | Various | Not specified | [5] |

| 3-Ylideneoxindole acetamide | Compound 10 | CT26 (colon carcinoma) | Not specified | [6] |

| Indolyl Dihydropyrazole | Hydroxy phenyl substituted | Various | Potent activity | [7] |

| Indole-2-carboxylic acid complex | Dinuclear Copper(II) Complex | MDA-MB-231 (breast) | < 20 | [8] |

| Indole-2-carboxylic acid complex | MCF-7 (breast) | < 20 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[1]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and gently shake the plate to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Indole derivatives have shown promise as anti-inflammatory agents, with some exhibiting efficacy comparable to or greater than existing non-steroidal anti-inflammatory drugs (NSAIDs). [9][10]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as:

-

Cyclooxygenase (COX) Inhibition: Similar to many NSAIDs, some indole derivatives can inhibit COX-1 and COX-2 enzymes, thereby reducing the production of pro-inflammatory prostaglandins. [11]* Nitric Oxide (NO) Inhibition: Overproduction of nitric oxide is a hallmark of inflammation. Certain indole derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS), leading to reduced NO levels. [12]

Quantitative Data: In Vivo and In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been demonstrated in various experimental models.

| Compound Class | Derivative | Assay | Activity | Reference |

| Indole-Chalcone Hybrid | Compound 4 | Carrageenan-induced paw edema | High efficacy | [10] |

| Indole-Chalcone Hybrid | Compound 4 | Acetic acid-induced writhing | Significant analgesic effect | [10] |

| Indole-Oxazole/Oxadiazole | Compounds 5f, 5g | COX-1 Docking | High docking score | [11] |

| Indole-Oxazole/Oxadiazole | Compounds 5c, 5f, 5g | COX-2 Docking | High docking score | [11] |

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds. [10] Protocol:

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle only, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Caption: Inhibition of the COX pathway by indole derivatives.

Synthesis of 1H-Indole-3-Acetamide Derivatives

The synthesis of indole-3-acetamide derivatives from 1H-Indole-3-acetyl chloride is a straightforward and versatile process, typically involving the acylation of a primary or secondary amine.

General Synthetic Scheme

Caption: General synthesis of N-substituted indole-3-acetamides.

Experimental Protocol: Synthesis of N-Phenyl-2-(1H-indol-3-yl)acetamide

This protocol describes a general procedure for the synthesis of an N-aryl indole-3-acetamide derivative.

Materials:

-

Indole-3-acetic acid

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of 1H-Indole-3-acetyl chloride: To a solution of indole-3-acetic acid in anhydrous DCM, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 1H-Indole-3-acetyl chloride.

-

Acylation of Aniline: Dissolve the crude 1H-Indole-3-acetyl chloride in anhydrous DCM. To this solution, add aniline and triethylamine at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-2-(1H-indol-3-yl)acetamide.

Conclusion and Future Directions

Derivatives of 1H-Indole-3-acetyl chloride represent a rich and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical applications. The continued exploration of this chemical space holds great promise for the development of novel and effective therapies for cancer, infectious diseases, and inflammatory disorders.

References

- BenchChem. (2025). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. BenchChem.

- Black, D. S., Cadelis, M. M., Capuano, B., & Pascali, G. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. Biomolecules, 13(8), 1226.

- Black, D. S., Cadelis, M. M., Capuano, B., & Pascali, G. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. PubMed.

- Smolecule. (2023). Buy 1H-Indole-3-acetyl chloride | 50720-05-3. Smolecule.

- Zhang, L., Deng, X., Wu, J., Meng, G., Liu, C., Chen, G., Zhao, Q., & Hu, C. (2017). Facile Synthesis of Unsymmetrical N-Aryl-2, 2-di(1H-indol-3-yl) Acetamide Derivatives. Chemical Research in Chinese Universities, 33(3), 365-372.

- Chen, Y. L., Chen, I. L., & Wang, T. C. (2015). Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents. European journal of medicinal chemistry, 98, 1-10.

- Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.

- BenchChem. (2025). The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development. BenchChem.

- Kaur, J., Bhardwaj, A., & Kumar, B. (2021). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.

- Wang, Y., Zhang, H., Zhang, J., & Li, Y. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(7), 1735.

- Singh, R. K., Kumar, S., & Singh, P. K. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(2), 962-970.

- Chen, I. J., Safe, S., & Bjeldanes, L. (1996). An Efficient Synthesis of N-Aryl-2-(indol-3-yl)acetamides via Multi-Component Reactions. Biochemical Pharmacology, 51(8), 1069-1076.

- Kamal, A., Reddy, V. S., & Shaik, A. B. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113639.

- Al-Ostath, A., Al-Qaisi, J., & El-Abadelah, M. M. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5296.

- BenchChem. (2025).

- MacWilliams, M. P. (2009). Indole Test Protocol. American Society for Microbiology.

- Yildirim, I., & Ulusoy, N. (2012). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 16(2), 125-131.

- Lee, S., Kim, H., & Park, H. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)

- CN104311469A - Synthetic method of substituted indole-3-acetic acid. (2015).

- Suzen, S., Gurer-Orhan, H., & Eren, B. (2010). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.

- Kumar, A., & Sharma, S. (2016). 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Indo American Journal of Pharmaceutical Research, 6(6), 5766-5774.

- Naik, N., Kumar, H. V., & Harini, S. T. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.

- Gobr, M. A., & Asiri, A. M. (2014). Synthesis and antiinflammatory activity of novel indazolones. Journal of the Serbian Chemical Society, 79(10), 1205-1213.

- Khan, I., Ali, S., & Ahmad, S. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(5), 1228.

- Acar, Ç., & Kaymakçıoğlu, B. K. (2024).

- Kumar, B., & Bhaskar. (2021).

- Ohta, T., & Shigehisa, H. (2004). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. The Journal of Organic Chemistry, 69(24), 8175-8179.

- EP1088817A2 - Process for the preparation of 3-acyl-indoles. (2001).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jddtonline.info [jddtonline.info]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. eurekaselect.com [eurekaselect.com]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One moment, please... [isfcppharmaspire.com]

- 12. chemrxiv.org [chemrxiv.org]

1H-Indole-3-Acetyl Chloride: A Strategic Pivot in Indole Alkaloid & Drug Synthesis

Topic: 1H-Indole-3-acetyl chloride as a precursor for bioactive compounds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1H-Indole-3-acetyl chloride (CAS 50720-05-3) represents a critical high-energy electrophile in the synthesis of indole-based therapeutics. As the activated acid chloride derivative of Indole-3-acetic acid (IAA), it serves as a divergent intermediate, enabling the rapid construction of indole-3-acetamides , esters , and tryptamine analogues . While IAA functions primarily as a phytohormone, its acid chloride transforms the scaffold into a versatile building block for medicinal chemistry, particularly in the development of NSAID prodrugs (Indomethacin derivatives) , melatonin analogues , and tubulin-targeting anticancer agents .[1]

This guide details the handling, synthesis, and application of this precursor, emphasizing its role as a "chemical hub" for generating bioactive diversity.[1]

Chemical Profile & Reactivity[1][2][3][4][5]

Structural Logic

The molecule consists of an electron-rich indole ring coupled to a highly reactive acyl chloride moiety at the C3 position. This dual nature dictates its reactivity:

-

Indole C3: Highly nucleophilic; prone to oxidation or electrophilic substitution if not protected or managed.

-

Acyl Chloride: Highly electrophilic; susceptible to nucleophilic attack by amines, alcohols, and thiols.[1]

Stability & Handling (Critical)

Unlike its parent acid, 1H-Indole-3-acetyl chloride is moisture-sensitive and corrosive .

-

Hydrolysis: Upon contact with atmospheric moisture, it rapidly reverts to Indole-3-acetic acid and HCl gas.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Solvents: Reactions require strictly anhydrous, non-nucleophilic solvents (DCM, THF, Anhydrous Benzene).[1]

The Synthetic Hub: Pathways & Transformations

The utility of 1H-Indole-3-acetyl chloride lies in its ability to functionalize the C3 side chain efficiently. The diagram below illustrates the core divergent pathways available to researchers.

Figure 1: Divergent synthesis pathways from 1H-Indole-3-acetyl chloride. The acid chloride acts as the linchpin for accessing amides, esters, and reduced tryptamines.[1]

High-Value Applications in Drug Discovery

NSAID Derivatization: The Indomethacin Case

One of the most commercially significant applications of this chemistry involves Indomethacin , a potent NSAID derived from indole-3-acetic acid. The free acid form of Indomethacin causes severe gastric irritation due to COX-1 inhibition in the stomach lining.

-

Strategy: Convert Indomethacin to its acid chloride (a substituted indole-3-acetyl chloride).[2]

-

Application: React with amines or alcohols to form Indomethacin-amides or esters . These derivatives often show increased selectivity for COX-2 or act as prodrugs, releasing the active drug only after absorption, thereby sparing the gastric mucosa [1, 4].

Anticancer Indole-3-Acetamides

Recent medicinal chemistry campaigns have identified N-substituted indole-3-acetamides as potent anticancer agents.

-

Mechanism: These compounds often bind to the colchicine site of tubulin , inhibiting polymerization and inducing apoptosis in cancer cells (e.g., HCT116, HeLa) [2, 5].[1]

-

SAR Insight: Coupling the acid chloride with anilines or heterocyclic amines (like amino-pyrazoles) creates a rigid amide linker that positions the indole ring and the pendant aryl group in a configuration favorable for tubulin binding [5].

Melatonin Analogues

Melatonin (N-acetyl-5-methoxytryptamine) regulates circadian rhythms.[3][4] Researchers synthesize "chain-extended" or "linker-modified" analogues to improve metabolic stability (half-life > 30 min).

-

Route: Indole-3-acetyl chloride + Amine

Indole-3-acetamide. -

Outcome: These amides resist enzymatic degradation better than the native ethyl-amide chain of melatonin while retaining receptor affinity [3, 6].

Experimental Protocols

Protocol A: Synthesis of 1H-Indole-3-Acetyl Chloride

Note: This reaction generates HCl gas and SO2. Perform in a well-ventilated fume hood.

Reagents:

-

Indole-3-acetic acid (IAA): 1.0 equiv (e.g., 1.75 g, 10 mmol)[1]

-

Thionyl Chloride (

): 2.0 equiv (Excess ensures complete conversion)[1] -

Solvent: Anhydrous Benzene or DCM (Dry)[1]

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube (or N2 line).

-

Addition: Suspend IAA (10 mmol) in anhydrous solvent (20 mL).

-

Activation: Add Thionyl Chloride (20 mmol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 2–3 hours. The suspension should clear as the acid chloride forms.

-

Isolation: Evaporate the solvent and excess thionyl chloride under reduced pressure (rotary evaporator with a base trap).

-

Purification: The residue (often a yellow/brown oil or solid) is usually used immediately for the next step without purification to prevent hydrolysis.

Protocol B: General Synthesis of Bioactive Indole-3-Acetamides

Target: Conversion of the acid chloride to a stable amide scaffold.

Reagents:

-

Freshly prepared 1H-Indole-3-acetyl chloride (from Protocol A)

-

Amine (e.g., Aniline, Benzylamine): 1.1 equiv[1]

-

Base: Triethylamine (

) or Pyridine: 1.5 equiv[1] -

Solvent: Anhydrous DCM or THF

Procedure:

-

Preparation: Dissolve the amine (11 mmol) and

(15 mmol) in anhydrous DCM (15 mL) and cool to 0°C. -

Coupling: Dissolve the crude acid chloride (10 mmol) in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–6 hours. Monitor by TLC (the acid chloride spot will disappear; product amide is usually more polar).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

(to remove unreacted acid), and brine.[1] -

Drying: Dry over anhydrous

, filter, and concentrate. -

Crystallization: Recrystallize from Ethanol/Hexane to yield the pure amide.

Mechanistic Visualization: Indomethacin Derivatization[1][4][8][9]

The following diagram details the specific workflow for modifying Indomethacin (a substituted indole-3-acetic acid) into a safer amide prodrug.

Figure 2: Derivatization of Indomethacin via the acid chloride route. This pathway is essential for creating "gastric-safe" NSAIDs.

References

-

Hussien, H. Y., et al. (2019).[1] "Synthesis of Some New Amides Derived from Indomethacin." ResearchGate. Available at: [Link]

-

Singh, P., et al. (2018).[1] "Target-based anticancer indole derivatives and insight into structure‒activity relationship." European Journal of Medicinal Chemistry. Available at: [Link]

-

Gürbüz, N., et al. (2010).[1] "Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies." Molecules. Available at: [Link][1]

-

Zhang, H., et al. (2015).[1] "Synthesis and evaluation of 3-ylideneoxindole acetamides as potent anticancer agents." European Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. "1H-Indole-3-acetyl chloride Compound Summary." National Library of Medicine. Available at: [Link][1]

Sources

The Indole Scaffold: A Technical Guide to Discovery, Synthesis, and Bioactivity

This guide serves as a technical reference for the discovery, synthesis, and biological application of indole compounds. It is structured to provide historical context, rigorous experimental methodologies, and molecular-level mechanistic insights.

Historical Trajectory & Discovery

The history of indole is inextricably linked to the commercial and scientific pursuit of Indigo , the "King of Dyes." Its discovery was not a singular event but a deconstructionist journey—chemists first had to dismantle the complex indigo molecule to find the indole core.

The Deconstruction of Indigo

-

1840s: Auguste Laurent oxidized indigo with nitric acid, isolating Isatin .

-

1866 (The Breakthrough): Adolf von Baeyer , working in Berlin, reduced oxindole (a reduction product of isatin) with zinc dust. He isolated the parent heterocycle and named it Indole , a portmanteau of Indigo and Oleum.

-

Significance: This established the pyrrole-fused benzene ring system as a distinct chemical entity.

-

-

1869: Baeyer and Emmerling proposed the correct formula (

) and performed the first synthesis (Baeyer-Emmerling synthesis) using o-nitrocinnamic acid, though it was low-yielding and harsh.

The Golden Age of Indole Alkaloids

Following the structural elucidation, the early 20th century saw a rush to isolate indole-based natural products:

-